molecular formula C31H52N7O18P3S B3031555 3-ketodecanoyl-CoA CAS No. 50411-91-1

3-ketodecanoyl-CoA

Cat. No.: B3031555
CAS No.: 50411-91-1
M. Wt: 935.8 g/mol
InChI Key: AZCVXMAPLHSIKY-BOJFXZHGSA-N
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Description

3-Oxodecanoyl-CoA, also known as 3-ketodecanoyl-coa, belongs to the class of organic compounds known as 3-oxo-acyl coas. These are organic compounds containing a 3-oxo acylated coenzyme A derivative. 3-Oxodecanoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Oxodecanoyl-CoA has been primarily detected in urine. Within the cell, 3-oxodecanoyl-CoA is primarily located in the cytoplasm. In humans, 3-oxodecanoyl-CoA is involved in the fatty acid metabolism pathway. 3-Oxodecanoyl-CoA is also involved in several metabolic disorders, some of which include the mitochondrial Beta-oxidation OF medium chain saturated fatty acids pathway, long-chain-3-hydroxyacyl-CoA dehydrogenase deficiency (lchad), long chain acyl-CoA dehydrogenase deficiency (lcad), and carnitine palmitoyl transferase deficiency (II).

Scientific Research Applications

Structural Analysis and Mechanistic Insights

  • Crystal Structure and Mechanism : The crystal structure of the peroxisomal 3-ketoacyl-CoA thiolase, which catalyzes the conversion of 3-ketoacyl-CoA into acyl-CoA, was analyzed. This study provided insights into substrate binding and the reaction mechanism of the enzyme, essential for beta-oxidation in yeast (Mathieu et al., 1997).

Biotechnology and Engineering

  • Engineering for Biosynthesis : Escherichia coli strains were engineered for the direct synthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) using unrelated carbon sources. The study involved the formation of 3-ketoacyl-CoA intermediates, demonstrating the industrial potential of these biocatalysts (Srirangan et al., 2016).
  • Microbial Fermentation for Hydroxyalkanoate Monomers : The production of HA monomers using genetically engineered E. coli, involving the formation of 3-ketoacyl-CoA intermediates, was investigated. This method allows direct production without the need for PHA hydrolyzation processes (Wu et al., 2003).

Biochemical and Enzymatic Studies

  • Biochemical Characterization of Enzymes : Studies on various enzymes, such as beta-ketoacyl-acyl carrier protein synthase and long-chain 3-hydroxyacyl-coenzyme A dehydrogenase, provide insights into their function in fatty acid biosynthesis and beta-oxidation. These enzymes interact with 3-ketoacyl-CoA intermediates, highlighting their roles in metabolic pathways (Qiu et al., 1999), (Carpenter et al., 1992).

Methodological Advances

  • Preparation of 3-Ketoacyl-CoA Derivatives : A new method for preparing 3-ketoacyl-CoA thioesters was developed, utilizing enoyl-CoA hydratase. This method avoids complex organic syntheses and offers a straightforward approach for generating various 3-keto derivatives (Thorpe, 1986).

Metabolic Engineering

  • Engineering Thiolases for Carbon Chain Elongation : The potential of engineering 3-ketoacyl-CoA thiolases for carbon chain elongation in chemical compounds was explored. This strategy may allow the synthesis of value-added compounds from simple CoA thioesters (Liu et al., 2020).

Future Directions

Future research could focus on further understanding the functions of KCS genes and the biosynthesis of VLCFA in rice . Additionally, more studies are needed to explore the mechanism of action of 3-ketodecanoyl-CoA and its role in various biological processes.

Mechanism of Action

Target of Action

The primary targets of 3-ketodecanoyl-CoA are enzymes involved in the β-oxidation cycle, specifically the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase . These enzymes are associated with a multifunctional polypeptide and are located on the large subunit of the fatty acid oxidation complex . They play a crucial role in the breakdown of fatty acids, a process that provides energy for cellular functions.

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. The compound is involved in the Claisen condensation reaction between two acyl-CoAs, catalyzed by the 3-ketoacyl-CoA thiolase (KAT), a member of the thiolase family . This reaction results in the elongation of the carbon chain .

Biochemical Pathways

This compound is a key intermediate in the β-oxidation pathway . This metabolic pathway involves the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle to produce energy. The conversion of 2-decenoyl-CoA to this compound is catalyzed by the sequential action of the hydratase and dehydrogenase of the complex .

Result of Action

The action of this compound results in the production of energy within cells. By participating in the β-oxidation pathway, it contributes to the breakdown of fatty acids and the generation of acetyl-CoA . This molecule can then enter the citric acid cycle, leading to the production of ATP, the primary energy currency of the cell.

Action Environment

The action of this compound is influenced by various environmental factors within the cell. For instance, the availability of other substrates and cofactors, such as NAD+ and CoA, can affect the efficiency of the β-oxidation pathway . Additionally, the overall metabolic state of the cell, including the balance between energy production and consumption, can also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

3-Ketodecanoyl-CoA is involved in the beta-oxidation pathway, where it serves as a substrate for medium-chain acyl-CoA dehydrogenase. This enzyme catalyzes the dehydrogenation of this compound, creating a double bond between the alpha and beta carbons . The hydrogen acceptor in this reaction is flavin adenine dinucleotide (FAD), which is reduced to FADH2. Additionally, this compound interacts with other enzymes such as 3-ketoacyl-CoA thiolase, which catalyzes the Claisen condensation reaction between two acyl-CoAs, thereby achieving carbon chain elongation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the beta-oxidation cycle, which is essential for energy production in cells. The compound’s role in fatty acid metabolism affects the overall metabolic flux and energy balance within the cell . Additionally, this compound has been shown to interact with enzymes involved in the synthesis of very long-chain fatty acids, impacting the composition of cell membranes and signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various enzymes and biomolecules. It acts as a substrate for medium-chain acyl-CoA dehydrogenase, facilitating the dehydrogenation process in the beta-oxidation pathway . The compound also interacts with 3-ketoacyl-CoA thiolase, which catalyzes the Claisen condensation reaction, leading to carbon chain elongation . These interactions are crucial for maintaining cellular energy homeostasis and metabolic balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound is relatively stable under controlled conditions, but its degradation can lead to changes in cellular metabolism over time . In vitro and in vivo studies have shown that prolonged exposure to this compound can affect the beta-oxidation pathway and energy production in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound supports normal metabolic functions and energy production. At high doses, it can lead to toxic effects and disrupt cellular metabolism . Studies have shown that excessive levels of this compound can cause oxidative stress and damage to cellular components, highlighting the importance of maintaining appropriate dosage levels .

Metabolic Pathways

This compound is a key intermediate in the beta-oxidation pathway, where it undergoes dehydrogenation by medium-chain acyl-CoA dehydrogenase . This process is essential for the breakdown of fatty acids and the production of energy in the form of adenosine triphosphate (ATP). The compound also participates in the synthesis of very long-chain fatty acids, which are important for cell membrane integrity and signaling .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. These molecules facilitate the movement of the compound to various cellular compartments where it is needed for metabolic processes . The localization and accumulation of this compound are regulated by its interactions with enzymes and transporters involved in fatty acid metabolism .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it participates in the beta-oxidation pathway . The compound’s activity and function are influenced by its subcellular localization, as it interacts with mitochondrial enzymes to facilitate energy production. Additionally, this compound may be found in the cytosol and peroxisomes, where it plays a role in fatty acid synthesis and degradation .

Properties

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodecanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t20-,24-,25-,26?,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCVXMAPLHSIKY-BOJFXZHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N7O18P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331506
Record name 3-ketodecanoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

935.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxodecanoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50411-91-1
Record name 3-ketodecanoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxodecanoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-ketodecanoyl-CoA interact with rat peroxisomal multifunctional enzyme type 1 (rMFE1)?

A1: this compound binds to the hydroxyacyl-CoA dehydrogenase (HAD) active site of rMFE1. This interaction involves residues within the C, D, and E domains of the enzyme. [1] Crystallographic studies have revealed the specific interactions between this compound and the amino acids in these domains, providing insight into the structural basis of substrate recognition and binding. [1, 3, 4]

Q2: What is the significance of capturing both this compound and NAD+ bound to the HAD active site of rMFE1?

A2: Crystallizing rMFE1 with both this compound and NAD+ provides a snapshot of the enzyme in a catalytically relevant state. This allows researchers to visualize the enzyme-substrate-cofactor complex and understand the interactions that facilitate the dehydrogenase reaction. [1, 3, 4] This information is crucial for elucidating the catalytic mechanism of rMFE1 and its role in fatty acid β-oxidation within peroxisomes.

Q3: Does the binding of this compound to rMFE1 induce any conformational changes?

A3: Yes, structural comparisons of rMFE1 in different states suggest that this compound binding leads to domain movements within the enzyme. Notably, the C domain shifts relative to the D/E domains, and the A domain moves with respect to the HAD portion of the enzyme. [1] These conformational changes are likely essential for substrate binding, product release, and overall catalytic efficiency.

Q4: What is the role of the linker helix in rMFE1 activity?

A4: The linker helix in rMFE1, specifically the N-terminal part interacting with domains A and E, appears to act as a hinge. [1] This hinge-like function facilitates the movement of the A domain relative to the HAD portion of the enzyme. This movement is thought to be crucial for the catalytic cycle, potentially influencing substrate access, product release, or domain rearrangements required for subsequent steps in the β-oxidation pathway.

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